

Dicyclopentyl Ketone: A Comprehensive Technical Guide on its Discovery and History

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Compound of Interest

Compound Name: *Dicyclopentylethanedione*

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Abstract

Dicyclopentyl ketone, a unique molecule featuring two cyclopropane rings attached to a central carbonyl group, has carved a niche for itself as a valuable intermediate in both pharmaceutical and fine chemical synthesis.^[1] Its distinct reactivity, stemming from the strained three-membered rings, makes it a versatile building block for complex organic molecules.^{[2][3]} This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of dicyclopentyl ketone. It also presents a compilation of its physicochemical and spectroscopic properties and details its application in the synthesis of bioactive compounds.

Discovery and History

The first detailed account of the synthesis of dicyclopentyl ketone was published in 1956 by Harold Hart and Omer E. Curtis, Jr., in the Journal of the American Chemical Society.^{[4][5]} Their work provided a practical entry into polycyclopropylated molecules.^[5] The described synthesis, a modification of earlier work by Fittig, Volhard, Spencer, and Wright, involved the ring closure of a γ -haloketone.^[4] Prior to this, there were reports of dicyclopentyl ketone formation in small amounts from the decarboxylation of cyclopropanecarboxylic acid over thoria, though the identity of the product was questioned.^[4] The work by Hart and Curtis solidified the synthesis and characterization of this novel ketone, paving the way for its use in organic synthesis.

Physicochemical and Spectroscopic Data

Dicyclopropyl ketone is a clear, colorless to light yellow liquid at room temperature.^{[2][3]} It is soluble in water and stable under normal temperatures and pressures.^[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of Dicyclopropyl Ketone

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ O	^[6]
Molecular Weight	110.15 g/mol	^[6]
CAS Number	1121-37-5	^[6]
Appearance	Clear colorless to yellowish liquid	^{[2][3]}
Boiling Point	160-162 °C	^{[1][3]}
Density	0.977 g/mL at 25 °C	^{[1][3]}
Refractive Index (n _{20/D})	1.467	^[3]
Water Solubility	Soluble	^[2]

Table 2: Spectroscopic Data of Dicyclopropyl Ketone

Spectrum Type	Key Peaks/Signals	Reference(s)
^1H NMR	Data available, specific shifts can be obtained from sources.	[6][7][8]
^{13}C NMR	Data available, specific shifts can be obtained from sources.	[6][7][9]
Infrared (IR)	Data available, characteristic C=O and cyclopropyl C-H stretches.	[6][10][11][12]
Mass Spectrometry (MS)	m/z top peak: 69; 2nd highest: 41; 3rd highest: 39.	[6][11][13]

Key Synthetic Methodologies

The most common and well-documented synthesis of dicyclopropyl ketone involves the intramolecular cyclization of 1,7-dichloro-4-heptanone under alkaline conditions.[1][3] An alternative and often-used precursor is γ -butyrolactone.[4]

Experimental Protocol: Synthesis from 1,7-dichloro-4-heptanone

This protocol is adapted from established literature procedures.[14]

Materials:

- 1,7-dichloro-4-heptanone
- 20% Sodium hydroxide solution
- Ether
- Potassium carbonate
- One-liter three-necked flask
- Reflux condenser

- Stirrer

Procedure:

- To a one-liter three-necked flask equipped with a reflux condenser and a stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.[\[14\]](#)
- Heat the mixture to reflux with vigorous stirring for 30 minutes.[\[14\]](#)
- Following reflux, set up the apparatus for steam distillation and continue until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[\[14\]](#)
- Saturate the distillate with potassium carbonate.[\[14\]](#)
- Separate the upper organic layer.[\[14\]](#)
- Extract the aqueous layer once with ether.[\[14\]](#)
- Combine the organic layer and the ether extract and dry over anhydrous potassium carbonate.[\[14\]](#)
- Remove the ether by distillation.
- Distill the residue to yield dicyclopropyl ketone.

Experimental Protocol: Synthesis from γ -Butyrolactone

This protocol is based on the procedure described by Hart and Curtis, Jr.[\[4\]](#)

Materials:

- Sodium methoxide
- Absolute methanol
- γ -butyrolactone
- Concentrated hydrochloric acid

- Sodium hydroxide
- Ether
- Anhydrous magnesium sulfate
- 3-liter three-necked flask
- Stirrer
- Dropping funnel
- Condenser

Procedure:

- Prepare a solution of sodium methoxide from 50 g of sodium and 600 mL of absolute methanol in a 3-liter three-necked flask equipped with a stirrer, dropping funnel, and a condenser set for distillation.[4]
- Add 344 g (4.0 moles) of γ -butyrolactone to the stirred solution and heat until methanol distills rapidly.[4]
- After collecting approximately 475 mL of methanol, apply reduced pressure to remove an additional 50-70 mL of methanol.[4]
- Set the condenser for reflux and add 800 mL of concentrated hydrochloric acid cautiously with stirring.[4]
- Heat the mixture under reflux for 20 minutes, then cool in an ice bath.[4]
- Add a solution of 480 g of sodium hydroxide in 600 mL of water to the stirred mixture, keeping the temperature below 50 °C.[4]
- Heat the mixture under reflux for an additional 30 minutes.[4]
- Arrange the condenser for downward distillation and collect the ketone-water mixture.[4]

- Saturate the aqueous layer of the distillate with potassium carbonate and separate the ketone layer.[\[4\]](#)
- Extract the aqueous layer with three portions of ether.[\[4\]](#)
- Combine the ketone and ether layers and dry over anhydrous magnesium sulfate.[\[4\]](#)
- Remove the ether by distillation and then distill the product.[\[4\]](#)

Applications in Drug Development and Fine Chemicals

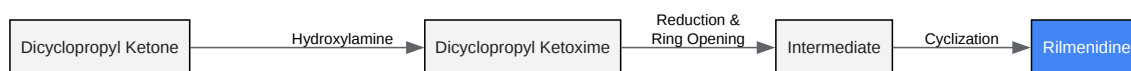
Dicyclopropyl ketone serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[\[1\]](#)[\[2\]](#) Its utility is particularly notable in the preparation of compounds targeting specific biological receptors.[\[1\]](#)[\[14\]](#)

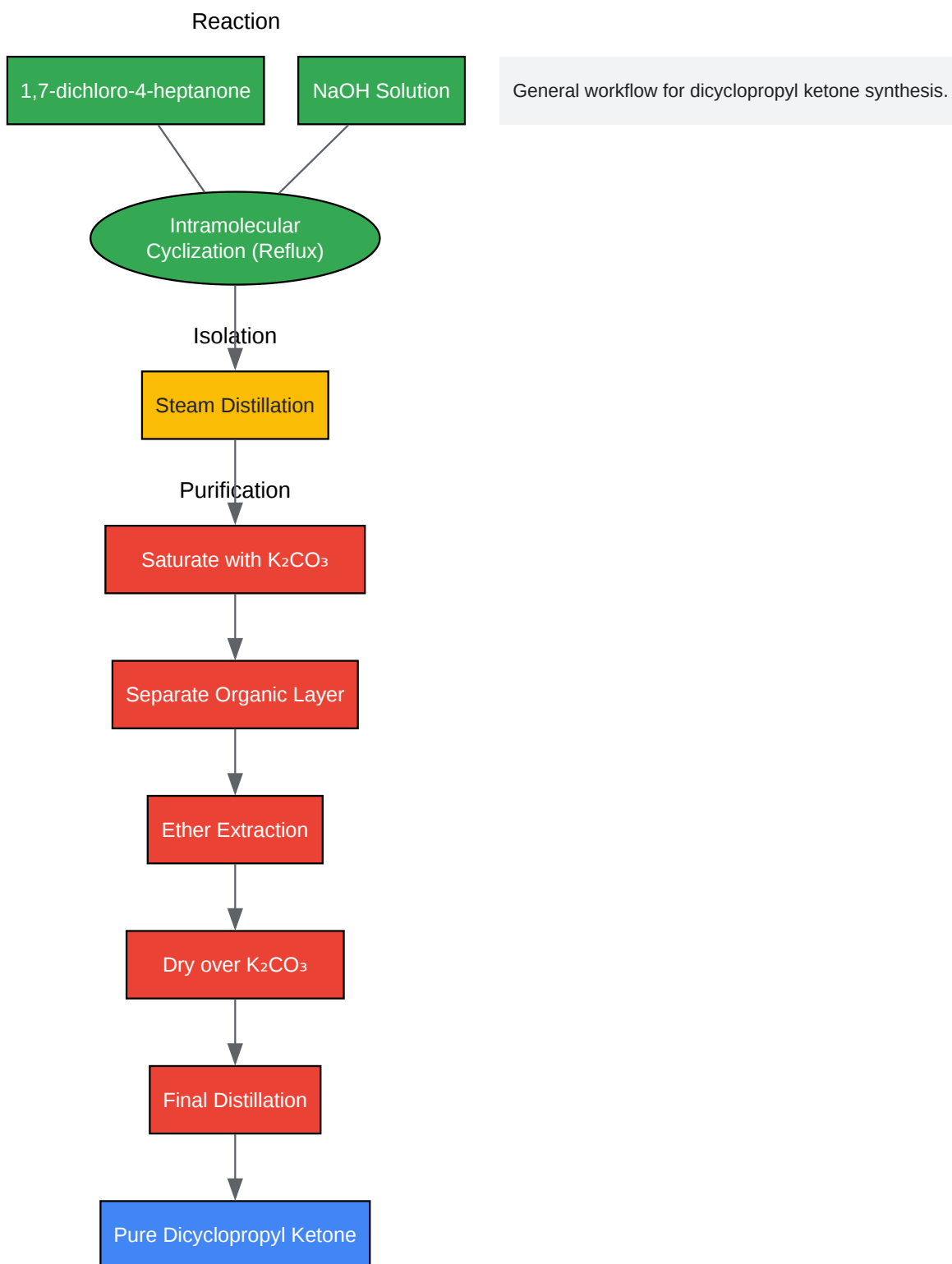
Synthesis of Rilmenidine

A significant application of dicyclopropyl ketone is in the synthesis of the antihypertensive drug, rilmenidine.[\[15\]](#) Rilmenidine is an α_2 -adrenergic receptor agonist that also shows selectivity for I1 imidazoline receptors.[\[16\]](#)[\[17\]](#) The synthesis involves the conversion of dicyclopropyl ketone to its oxime, followed by further transformations to yield the final drug substance.

Below is a simplified workflow for the synthesis of Rilmenidine starting from Dicyclopropyl Ketone.

Simplified synthetic pathway to Rilmenidine.





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